
Phosphoglucose
Overview
Description
Phosphoglucose isomerase (PGI; EC 5.3.1.9), also known as glucose-6-phosphate isomerase, is a central enzyme in glycolysis and gluconeogenesis. It catalyzes the reversible isomerization of glucose-6-phosphate (Glc6P) and fructose-6-phosphate (Fru6P), linking these two critical metabolic pathways . Beyond its enzymatic role, PGI exhibits multifunctional cytokine activity, acting as autocrine motility factor (AMF) to promote cancer cell migration and metastasis, and as neuroleukin to stimulate neuronal growth . Structural studies reveal a conserved α/β-fold with two globular domains and a substrate-binding site at their interface . Mutations in human PGI are linked to nonspherocytic hemolytic anemia, underscoring its physiological importance .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphoglucose is synthesized through the phosphorylation of glucose. This reaction is catalyzed by the enzyme hexokinase, which transfers a phosphate group from adenosine triphosphate to the sixth carbon of glucose, forming glucose-6-phosphate . The reaction conditions typically involve a physiological pH and the presence of magnesium ions, which act as cofactors for the enzyme.
Industrial Production Methods: In industrial settings, this compound can be produced through enzymatic processes using immobilized hexokinase. This method allows for the continuous production of glucose-6-phosphate with high efficiency and yield. The process involves the use of glucose and adenosine triphosphate as substrates, with the reaction being carried out in a bioreactor under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: Phosphoglucose undergoes several types of chemical reactions, including isomerization, oxidation, and phosphorylation.
Isomerization: The enzyme this compound isomerase catalyzes the reversible conversion of glucose-6-phosphate to fructose-6-phosphate.
Phosphorylation: Glucose-6-phosphate can be further phosphorylated to form glucose-1,6-bisphosphate under specific conditions.
Common Reagents and Conditions:
Isomerization: Requires this compound isomerase and physiological pH.
Oxidation: Requires glucose-6-phosphate dehydrogenase and nicotinamide adenine dinucleotide phosphate as a cofactor.
Phosphorylation: Requires specific kinases and adenosine triphosphate as a phosphate donor.
Major Products:
Fructose-6-phosphate: from isomerization.
6-Phosphoglucono-δ-lactone: from oxidation.
Glucose-1,6-bisphosphate: from phosphorylation.
Scientific Research Applications
Phosphoglucose isomerase (PGI) is a crucial enzyme involved in several biological processes, including glycolysis, gluconeogenesis, and the pentose phosphate pathway . It catalyzes the reversible isomerization of glucose-6-phosphate (G6P) and fructose-6-phosphate (F6P) . PGI also has roles outside of its metabolic functions, acting as a cytokine and growth factor in mammals .
PGI as a Target for Disease Treatment
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Cancer Therapy PGI's role in cancer development and progression has made it a therapeutic target .
- Down-regulation of PGI/AMF (autocrine motility factor) in human lung fibrosarcoma cells can initiate MET (Mesenchymal-Epithelial Transition), change cell shape, and inhibit cell motility and invasion .
- PGI/AMF siRNA-transfected cells showed an epithelial phenotype, and tumor cells with PGI/AMF deficiency lost their ability to form a tumor mass .
- The presence of PGI/AMF in serum and urine can indicate cancer progression .
- Diabetes Research Research indicates the importance of this compound isomerase in the study of metabolic disorders, especially type 2 diabetes, and in the assessment of drugs designed to treat β-cell dysfunction .
PGI in Plant Biology
- Enhancing Photosynthesis and Biomass Engineering the cytosolic form of this compound isomerase into chloroplasts can improve plant photosynthesis and biomass .
- Starch Accumulation Plastidic this compound isomerase is an important determinant of starch accumulation in mesophyll cells, growth, photosynthetic capacity, and biosynthesis of plastidic cytokinins in Arabidopsis .
PGI in Microbial Interactions and Control
- Biological Control Agents (BCAs) Studies have shown that volatile organic compounds (BVOCs) produced by microbes can affect plant physiology by modulating root architecture, flowering, or enhancing their capacity to counteract herbivores and pathogens .
- Postharvest Microbial Diseases Microbial BVOCs could be a tool for controlling postharvest microbial diseases .
Other Applications
- Polysaccharide Synthesis this compound isomerase (PGI) is a key enzyme that participates in polysaccharide synthesis and is responsible for the interconversion of glucose‐6‐phosphate (G‐6‐P) and fructose‐6‐phosphate (F‐6‐P) .
- Enzyme Activity The activities of relevant enzymes, such as this compound isomerase, α-phosphoglucomutase, and UDP-glucose pyrophosphorylase, were identical in different experiments .
Mechanism of Action
Phosphoglucose can be compared with other phosphorylated sugars such as fructose-6-phosphate and glucose-1-phosphate:
Fructose-6-phosphate: Similar to this compound, it is an intermediate in glycolysis and gluconeogenesis.
Glucose-1-phosphate: This compound is involved in glycogen metabolism and is formed from glucose-6-phosphate by the action of phosphoglucomutase.
Uniqueness of this compound: this compound is unique in its dual role in both glycolysis and the pentose phosphate pathway. Its ability to act as a substrate for multiple enzymes makes it a versatile and essential compound in cellular metabolism .
Comparison with Similar Compounds
Enzymatic Function and Substrate Specificity
PGI is distinguished from other glycolytic and gluconeogenic enzymes by its unique isomerase activity. Key comparisons include:
Key Differences :
- PGI is unique in its dual metabolic and extracellular cytokine roles, unlike G6PDH or PGM, which are strictly metabolic .
- Substrate specificity varies: PGI acts on hexose phosphates, whereas ribose-5-phosphate isomerase targets pentoses .
Structural Features
Crystal structures highlight evolutionary conservation and functional adaptations:
Key Insight : PGI’s structural flexibility allows dual enzymatic and cytokine functions, while G6PDH’s rigid active site prioritizes redox catalysis .
Regulatory Mechanisms
PGI expression and activity are regulated differently compared to related enzymes:
Contrast : PGI transcription is uniquely upregulated by fructose, while PGM and G6PDH are regulated by substrate availability or redox state .
Multifunctional Roles
PGI’s extracellular cytokine activities are absent in similar enzymes:
Unique Trait : Only PGI bridges metabolism and extracellular signaling, making it a therapeutic target in oncology .
Biological Activity
Phosphoglucose isomerase (PGI), also known as glucose-6-phosphate isomerase, is a crucial enzyme that catalyzes the reversible conversion between glucose-6-phosphate and fructose-6-phosphate. This enzyme plays a significant role in various metabolic pathways, including glycolysis and the pentose phosphate pathway. Recent studies have highlighted its multifaceted biological activities, particularly in relation to disease mechanisms and potential therapeutic targets.
Enzymatic Function and Metabolic Role
PGI is classified under the enzyme commission number EC 5.3.1.9 and is essential for both glycolysis and gluconeogenesis. It acts as a key regulatory node that facilitates the interconversion of carbohydrates, thereby influencing energy metabolism in various organisms, including fungi, plants, and mammals .
Table 1: Key Functions of PGI Across Different Organisms
Biological Activities Related to Disease
Recent research has identified PGI as an autocrine motility factor (AMF) that is secreted by cells, where it functions similarly to a cytokine. This secreted form of PGI has been implicated in tumor progression, particularly in nonalcoholic fatty liver disease (NAFLD) and cancer metastasis. Elevated levels of PGI have been observed in patients with nonalcoholic steatohepatitis (NASH), suggesting its potential as a biomarker for liver diseases .
Case Study: this compound Isomerase in NASH
In a study involving a mouse model of NASH, researchers found that PGI levels were significantly increased in serum samples from affected mice. This elevation correlated with enhanced glycolytic activity and was associated with tumor cell migration and survival . The findings suggest that targeting PGI could provide therapeutic avenues for managing liver diseases and cancer metastasis.
Implications for Therapeutics
Given its role in various metabolic pathways and disease processes, PGI presents a promising target for drug development. Inhibition of PGI activity could potentially disrupt tumor growth and improve outcomes in metabolic disorders such as diabetes and fatty liver disease. Research into small molecule inhibitors or monoclonal antibodies against PGI is warranted to explore these therapeutic possibilities further .
Research Findings on PGI Regulation
Recent studies have also focused on the regulation of PGI expression and activity. For example, aberrant Wnt signaling has been linked to increased PGI expression in NASH models, indicating that metabolic dysregulation can directly influence enzyme activity . Furthermore, the interaction between PGI and various intracellular partners, including PARP-14, highlights the complexity of its regulatory mechanisms .
Q & A
Basic Research Questions
Q. What experimental methods are most reliable for detecting phosphoglucose isomerase (PGI) activity in glycolysis studies?
- Methodology : Use coupled enzyme assays with glucose-6-phosphate dehydrogenase (G6PDH) to measure NADH production spectrophotometrically at 340 nm. Include controls with fructose-6-phosphate as a substrate to confirm PGI-specific activity. For cell-based studies, employ CRISPR/Cas9 knockout models to validate enzyme dependency .
- Critical considerations : Account for pH sensitivity (optimal activity at pH 8.0–8.5) and potential interference from hexokinase or other glycolytic enzymes .
Q. How do researchers distinguish this compound isomerase’s role in glycolysis versus gluconeogenesis?
- Approach : Use isotopic tracing (e.g., -labeled glucose or fructose) combined with metabolic flux analysis. Compare flux rates in PGI-deficient mutants (e.g., E. coli DF214 strains) under glucose-rich versus gluconeogenic conditions (e.g., glycerol as a carbon source) .
- Validation : Confirm via enzyme activity assays and RNA-seq to monitor transcriptional regulation of PGI under varying metabolic conditions .
Q. What are the best practices for preparing this compound-related samples for Western blot or immunohistochemistry?
- Protocol : Use synthetic peptides (e.g., residues 150–200 of human PGI) as blocking agents to improve antibody specificity. For tissue samples, optimize fixation with 4% paraformaldehyde to preserve epitopes while avoiding over-crosslinking .
Advanced Research Questions
Q. How can structural data (e.g., X-ray crystallography) resolve conflicting hypotheses about PGI’s catalytic mechanism?
- Case study : The crystal structure of rabbit PGI complexed with D-sorbitol-6-phosphate (PDB ID: 1XTB) reveals conformational changes in residues 520–530 during isomerization. Molecular dynamics simulations can model substrate binding and validate proposed acid/base catalysis mechanisms .
- Data integration : Cross-reference structural data with mutagenesis studies (e.g., His388Ala mutants showing reduced activity) to pinpoint critical residues .
Q. What genetic models are most effective for studying this compound-related disorders like ALG6-CDG?
- Models :
Organism | Utility | Limitations |
---|---|---|
S. cerevisiae (yeast) | Track LLO (lipid-linked oligosaccharide) defects via GlcNAcMan9 accumulation | Limited translational relevance to human cells |
Mouse knockouts | Study developmental impacts of ALG6 mutations | High cost, ethical constraints |
Q. How should researchers address contradictory data on PGI’s role in cancer metastasis?
- Conflict : Some studies link PGI overexpression to EMT (epithelial-mesenchymal transition) in breast cancer, while others report no correlation in glioblastoma.
- Resolution : Perform tissue-specific RNAi knockdowns and analyze EMT markers (e.g., E-cadherin, vimentin) across cancer subtypes. Validate findings using clinical datasets (e.g., TCGA) to assess PGI expression-prognosis relationships .
Q. What are the challenges in quantifying this compound isomerase mRNA levels via qRT-PCR, and how are they mitigated?
- Pitfalls : Variability from unstable reference genes (e.g., F-actin) skews results.
- Solution : Use stable reference genes (e.g., Btu, 18S rRNA) validated via GeNorm or NormFinder algorithms. Include no-template and no-reverse-transcription controls to exclude genomic DNA contamination .
Q. Methodological Resources
- Structural data : Access PGI crystal structures via the Protein Data Bank (e.g., 1XTB) .
- Genetic tools : Use Z. mobilis pgi mutants (e.g., pTC131/pTC132 plasmids) for complementation studies in E. coli .
- Enzyme assays : Follow Sigma-Aldrich protocols (Catalog No. P9544) for reproducible activity measurements, with modifications for inhibitor testing (e.g., erythrose-4-phosphate) .
Properties
IUPAC Name |
[(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl] dihydrogen phosphate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P/c7-1-3(9)5(10)6(11)4(2-8)15-16(12,13)14/h2-7,9-11H,1H2,(H2,12,13,14)/t3-,4+,5-,6-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXZONVFWYCRPT-JGWLITMVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)OP(=O)(O)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)OP(=O)(O)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O9P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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